ethyl 3-[(2-fluorophenyl)imino]butanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)iminobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVDMZLLKOYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 2 Fluorophenyl Imino Butanoate
Direct Condensation Approaches for Iminobutanoate Synthesis
The most straightforward and widely employed method for the synthesis of ethyl 3-[(2-fluorophenyl)imino]butanoate is the direct condensation of 2-fluoroaniline (B146934) with ethyl acetoacetate (B1235776). researchgate.netorgsyn.org This reaction, a classic example of imine formation, involves the nucleophilic attack of the primary amine on the keto-carbonyl group of the β-ketoester, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
Reaction Scheme:
2-fluoroaniline + Ethyl acetoacetate → this compound + Water
The efficiency of the direct condensation reaction is highly dependent on the reaction conditions and the presence of a catalyst. While the reaction can proceed without a catalyst, it is often slow and may require elevated temperatures. orgsyn.org To enhance the reaction rate and yield, various catalytic systems have been explored for the synthesis of related β-enaminoesters.
Acid catalysts are commonly employed to protonate the carbonyl oxygen of ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. youtube.com Glacial acetic acid is a frequently used catalyst in this context. orgsyn.org Other catalysts that have been investigated for the synthesis of similar imines include iodine and aniline (B41778) hydrochloride. orgsyn.org
The choice of solvent also plays a crucial role. While the reaction can be carried out under solvent-free conditions, solvents such as benzene (B151609) or toluene (B28343) are often used to facilitate azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product side. orgsyn.orgnih.gov Ethanol has also been reported as a suitable solvent for similar condensation reactions. researchgate.net
Below is a table summarizing the reaction conditions for the synthesis of a closely related compound, ethyl β-anilinocrotonate, which provides insights into the conditions applicable for the synthesis of the target compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | Benzene | ~125 | 3 | 78-82 | orgsyn.org |
| None | None | Room Temp | Several Days | - | orgsyn.org |
| Aniline Hydrochloride | None | Room Temp | 12 | - | orgsyn.org |
| Iodine | - | - | - | - | orgsyn.org |
This table presents data for the synthesis of ethyl β-anilinocrotonate, a structurally similar compound.
The formation of this compound follows a well-established mechanism for imine formation from a primary amine and a ketone. masterorganicchemistry.comlibretexts.org The reaction is reversible and typically proceeds through the following key steps under acidic catalysis: masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbonyl carbon of ethyl acetoacetate. This results in the formation of a zwitterionic tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral intermediate known as a carbinolamine. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion). libretexts.org
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final product, this compound, and regenerating the acid catalyst. libretexts.org
The rate of this reaction is pH-dependent. A slightly acidic medium (around pH 5) is generally optimal because it provides enough acid to catalyze the reaction without excessively protonating the amine, which would render it non-nucleophilic. libretexts.org
Alternative Synthetic Pathways and Novel Precursor Utilization
While direct condensation is the most common route, alternative synthetic strategies are continuously being explored to improve efficiency, reduce reaction times, and enhance product purity.
One such approach is the use of flow chemistry . Continuous-flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.govacs.org For the synthesis of imines, a flow system could involve pumping a solution of 2-fluoroaniline and ethyl acetoacetate through a heated reactor packed with a solid-supported acid catalyst or a dehydrating agent like magnesium sulfate. acs.org This methodology allows for rapid imine formation and can be integrated into multi-step syntheses. acs.org
Another area of investigation is the use of novel precursors . While 2-fluoroaniline and ethyl acetoacetate are the standard starting materials, research into the synthesis of other imines has explored the in-situ generation of reactive intermediates. For instance, N-chloramines have been generated in-situ and subsequently converted to imines under continuous flow conditions. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. ajrconline.org In the context of this compound synthesis, several green approaches can be considered.
Microwave-assisted synthesis is a prominent green chemistry technique that can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating. ajrconline.orgconicet.gov.ar The condensation of anilines with β-ketoesters has been shown to be amenable to microwave irradiation, sometimes even under solvent-free conditions. researchgate.net
The selection of greener solvents is another key aspect of green chemistry. acs.orgnih.gov While traditional solvents like benzene and toluene are effective, they are also volatile and hazardous. Research into similar reactions has explored the use of more environmentally benign solvents. Ethanol, for example, is a greener alternative that can be effective for this type of condensation. researchgate.net Water, although seemingly a simple choice, can be a challenging solvent for this reaction due to the reversible nature of imine formation, but the development of water-tolerant catalysts could make this a viable option.
The use of heterogeneous catalysts also aligns with green chemistry principles. researchgate.net Solid-supported acid catalysts, for instance, can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. Examples of such catalysts used for similar transformations include boron oxide adsorbed on alumina (B75360). researchgate.net
The following table summarizes potential green chemistry approaches for the synthesis of this compound based on studies of analogous reactions.
| Green Approach | Conditions | Advantages | Reference |
| Microwave-assisted Synthesis | Solvent-free or with a high-boiling point solvent | Rapid reaction times, increased yields, reduced energy consumption. | ajrconline.orgconicet.gov.arresearchgate.net |
| Greener Solvents | Ethanol, Water (with appropriate catalyst) | Reduced environmental impact and toxicity. | researchgate.netacs.orgnih.gov |
| Heterogeneous Catalysis | Solid-supported acid catalysts (e.g., B₂O₃/Al₂O₃) | Ease of catalyst separation and reuse, reduced waste. | researchgate.net |
This table presents potential green chemistry approaches applicable to the synthesis of this compound based on findings for similar chemical transformations.
Inability to Procure Spectroscopic Data for this compound
Despite a comprehensive search for advanced spectroscopic data, specific and verifiable experimental details for the chemical compound this compound are not publicly available in the requisite databases. Consequently, the generation of a detailed scientific article focusing on the advanced spectroscopic characterization and structural elucidation of this particular molecule, as per the requested outline, cannot be fulfilled at this time.
The investigation sought to locate in-depth Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) data. This included searches for multi-dimensional NMR techniques for proton and carbon assignments, studies on its tautomeric forms via NMR, and solid-state NMR for crystalline structure insights. Additionally, information regarding the assignment of characteristic functional group vibrations and their correlation with molecular conformations and intermolecular interactions through FT-IR and Raman spectroscopy was pursued.
The search encompassed various scientific databases and public repositories of chemical data. However, these efforts did not yield specific experimental spectra or detailed research findings for this compound. While information on analogous or related structures is accessible, direct extrapolation of their spectroscopic data to the target compound would be scientifically unsound due to the significant influence of the 2-fluorophenyl substituent on the electronic environment and, therefore, on the spectral properties of the molecule.
Without access to primary or validated secondary data sources for this compound, the creation of an accurate and authoritative article that adheres to the user's strict outline and content requirements is not possible.
Advanced Spectroscopic Characterization and Structural Elucidation
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
The study of the interaction of electromagnetic radiation with ethyl 3-[(2-fluorophenyl)imino]butanoate provides fundamental insights into its electronic structure. UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions and the nature of the chromophoric system within the molecule. The core structure of this compound is a β-enaminoester, which features a conjugated system involving a nitrogen lone pair, a C=C double bond, and a C=O group, further extended by the N-aryl substituent.
Analysis of Electronic Transitions and Chromophore Behavior
The chromophore of this compound is composed of the 2-fluorophenyl ring conjugated with the iminobutanoate backbone. This extended π-system is responsible for the compound's characteristic electronic absorption bands. The electronic spectrum of such N-aryl β-enaminones is typically defined by high-intensity π→π* transitions and lower-intensity n→π* transitions.
The π→π* transitions, arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are expected to be the most prominent features in the UV spectrum. The n→π* transitions involve the promotion of a non-bonding electron, likely from the imine nitrogen, to a π* antibonding orbital. These transitions are characteristically less intense and may be observed as a shoulder on the main absorption band. The presence of substituents on the phenyl ring, in this case, a fluorine atom at the ortho position, can modulate the electronic properties of the chromophore through inductive and resonance effects, thereby influencing the energy and intensity of these transitions.
While specific experimental data for this compound are not available in the surveyed literature, studies on analogous N-aryl imines and β-enaminones provide a basis for understanding its likely behavior. For instance, N-alkyl imines exhibit a lowest-energy absorption band corresponding to a πn−π* transition. scbt.com The fluorescence properties of such systems can be dependent on the E/Z isomerization state of the C=N bond, with one isomer often being more emissive than the other. scbt.com Some N-aryl imines are known to exhibit blue or green fluorescence in non-polar solvents like hexane.
Table 1: Hypothetical Electronic Absorption Data for this compound Specific experimental data for this compound is not readily available in the cited literature. The table below is illustrative of typical data obtained for this class of compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| Hexane | ~280-320 | Data not available | π→π |
| Ethanol | ~285-325 | Data not available | π→π |
| Acetonitrile | ~280-320 | Data not available | π→π* |
Table 2: Hypothetical Fluorescence Emission Data for this compound Specific experimental data for this compound is not readily available in the cited literature. The table below is illustrative of typical data obtained for this class of compounds.
| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |
| Hexane | ~310 | Data not available | Data not available |
| Ethanol | ~315 | Data not available | Data not available |
| Acetonitrile | ~312 | Data not available | Data not available |
Environmental Effects on Spectroscopic Signatures
The electronic absorption and emission spectra of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from differential solvation of the ground and excited states of the molecule. The polarity, polarizability, and hydrogen-bonding capabilities of the solvent can all influence the spectroscopic signatures.
For many imine compounds, a change in solvent can induce significant shifts in the absorption maxima (λmax). For example, some Schiff bases exhibit both positive (bathochromic or red shift) and negative (hypsochromic or blue shift) solvatochromism. sigmaaldrich.comnih.gov This reversal can be explained by a change in the dominant solvent effects; in non-polar and polar-aprotic solvents, the hydrogen-bond acceptor ability and polarizability of the solvent may be key, whereas, in polar-protic solvents, the hydrogen-bond donor ability becomes more influential. sigmaaldrich.comnih.gov
The fluorescence of such compounds is also typically affected by the solvent environment. The emission wavelength, intensity, and quantum yield can all be modulated by solvent polarity. In some systems, excited-state intramolecular proton transfer (ESIPT) can lead to large Stokes shifts and multi-color solvatochromic fluorescence. For other related compounds, an increase in solvent polarity can lead to fluorescence quenching, where the emission intensity decreases significantly. This can be due to the stabilization of non-radiative decay pathways in more polar environments. The interplay between the solute and solvent molecules, particularly through hydrogen bonding, is a critical determinant of the observed photophysical properties. sigmaaldrich.comnih.gov
Tautomerism and Isomerism in Ethyl 3 2 Fluorophenyl Imino Butanoate
Mechanisms of Tautomeric Transformation
Due to the absence of specific research on this compound, a detailed and informative article that adheres to the provided outline cannot be generated at this time.
Reactivity Profiles and Derivatization of Ethyl 3 2 Fluorophenyl Imino Butanoate
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of ethyl 3-[(2-fluorophenyl)imino]butanoate is characterized by the presence of both nucleophilic and electrophilic centers. The enamine-imine tautomerism endows the molecule with two primary nucleophilic sites: the imine nitrogen and the α-carbon.
The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. However, the delocalization of this lone pair into the conjugated system reduces its nucleophilicity. The α-carbon is also a significant nucleophilic center, and its reactivity can be enhanced by the use of a base to generate a more potent nucleophile. researchgate.net
Electrophilic attack can therefore occur at either the nitrogen or the α-carbon. The regioselectivity of such reactions is influenced by several factors, including the nature of the electrophile and the reaction conditions. researchgate.net For instance, acylation reactions can be directed to selectively occur at either the nitrogen or the carbon by carefully choosing the acylating agent and the base. researchgate.net
Table 1: Regioselectivity in the Acylation of β-Enaminoesters
| Acylating Agent | Base | Solvent | Major Product |
| Acetyl Chloride | Pyridine | Dichloromethane | N-acylated product |
| Acetic Anhydride | Sodium Hydride | Tetrahydrofuran | C-acylated product |
This table presents generalized conditions for the selective acylation of β-enaminoesters based on literature precedents. researchgate.net
Cycloaddition Reactions and Formation of Heterocyclic Derivatives
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. The imine functionality and the enamine tautomer can participate in different types of cycloadditions.
One of the most significant applications is in the synthesis of quinoline (B57606) derivatives. nih.govrsc.orgorganic-chemistry.org The Conrad-Limpach synthesis, for example, involves the reaction of an aniline (B41778) with a β-ketoester, which proceeds through an intermediate similar to the title compound. mdpi.com Thermal or acid-catalyzed cyclization of this compound would be expected to yield a 4-quinolone derivative.
Furthermore, the double bond of the enamine tautomer can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various five- and six-membered heterocyclic rings. For example, reaction with nitrones could potentially yield isoxazolidine (B1194047) derivatives.
Reduction and Oxidation Chemistry of the Imine Moiety
The imine (C=N) double bond in this compound is susceptible to both reduction and oxidation.
Reduction:
The imine can be readily reduced to the corresponding secondary amine, ethyl 3-[(2-fluorophenyl)amino]butanoate. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. researchgate.netamherst.edunumberanalytics.com The reaction is typically performed in an alcoholic solvent. This reduction is often highly chemoselective, leaving the ester functionality intact. researchgate.net
Table 2: Typical Conditions for the Reduction of Imines
| Reducing Agent | Solvent | Temperature | Product |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Secondary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 °C to Room Temperature | Secondary Amine |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | Room Temperature | Secondary Amine |
This table provides a summary of common methods for the reduction of imines. researchgate.netamherst.edunumberanalytics.com
Oxidation:
Oxidation of the imine functionality typically leads to the formation of an oxaziridine (B8769555), a three-membered ring containing oxygen, nitrogen, and carbon. rsc.orgacs.orgacademie-sciences.frrsc.orgacs.org Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are commonly used for this transformation. acs.org The reaction is generally stereospecific. In some cases, the oxaziridine can rearrange to a nitrone, especially under acid catalysis. acs.org
Hydrolysis and Transimination Reactions
Hydrolysis:
The imine bond in this compound is susceptible to hydrolysis, which cleaves the C=N bond to regenerate the corresponding primary amine (2-fluoroaniline) and the β-ketoester (ethyl acetoacetate). This reaction is typically catalyzed by acid and is reversible. libretexts.orgthieme-connect.demasterorganicchemistry.comchemistrysteps.com The equilibrium can be driven towards the hydrolysis products by using a large excess of water. masterorganicchemistry.comchemistrysteps.com The rate of hydrolysis is pH-dependent, often being fastest in mildly acidic conditions. libretexts.orgmasterorganicchemistry.com
Transimination:
Transimination, or imine exchange, is a reaction in which the imine reacts with a different primary amine to form a new imine. This reaction is also typically acid-catalyzed and is an equilibrium process. rsc.orgnih.gov For example, reacting this compound with a different primary amine in the presence of an acid catalyst would lead to an equilibrium mixture containing both the original and the new imine.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity:
As discussed in section 5.1, the presence of two nucleophilic sites (N and α-C) in this compound makes regioselectivity a key consideration in its derivatization. researchgate.net The choice of reagents and reaction conditions can be used to control whether a reaction occurs at the nitrogen or the carbon atom. researchgate.netwikipedia.org For example, hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles favor reaction at the softer α-carbon.
Stereoselectivity:
Reactions involving the chiral center that can be created at the α-carbon or through modification of the imine can proceed with stereoselectivity. For instance, the reduction of the imine can, in principle, generate a new stereocenter. If a chiral reducing agent is used, it may be possible to achieve an enantioselective reduction. hilarispublisher.com Similarly, in cycloaddition reactions, the stereochemical outcome (e.g., endo vs. exo selectivity) is an important consideration. ethz.ch The existing stereochemistry of the starting material, if any, and the reaction mechanism will dictate the stereochemistry of the product. ethz.ch
Coordination Chemistry of Ethyl 3 2 Fluorophenyl Imino Butanoate As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ethyl 3-[(2-fluorophenyl)imino]butanoate typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the ligand's imino proton often facilitates coordination to the metal center.
This compound is expected to readily form mononuclear complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the imino nitrogen and the carbonyl oxygen. The stoichiometry of these complexes is often of the type [M(L)₂], where L represents the deprotonated form of the ligand. rsc.org
The formation of polynuclear complexes is also conceivable, particularly with metal ions that favor bridging interactions. britannica.com Bridging could occur through the oxygen atom of the ester group or potentially through the formation of hydroxo- or oxo-bridged species, depending on the reaction conditions.
The predominant coordination mode for this compound is as a bidentate N,O-chelating ligand, forming a stable six-membered ring with the metal ion. uni-due.deacs.org This chelation is driven by the favorable thermodynamic stability of such ring systems, often referred to as the "chelate effect". utexas.edu The coordination involves the donation of a lone pair of electrons from the imino nitrogen and the carbonyl oxygen to the metal center. nih.gov
Alternative coordination modes, although less common for this type of ligand, could include monodentate coordination through either the nitrogen or oxygen atom, or bridging coordination as mentioned earlier. The specific coordination behavior will be influenced by factors such as the nature of the metal ion, its preferred coordination geometry, the presence of other ligands, and the reaction conditions. researchgate.netacs.org
Structural Analysis of Metal Complexes via X-ray Crystallography
For a typical square planar [M(L)₂] complex with a d⁸ or d⁹ metal ion like Ni(II) or Cu(II), the metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths are expected to be in the range of 1.9-2.1 Å. The bite angle of the chelate ligand (O-M-N) would likely be around 90°. nih.gov In the case of tetrahedral or octahedral complexes, these bond parameters would adjust according to the specific coordination environment.
Illustrative Data Table: Typical Bond Lengths and Angles for a Hypothetical [Ni(this compound)₂] Complex
| Parameter | Typical Value |
|---|---|
| Ni-N Bond Length | 1.95 - 2.05 Å |
| Ni-O Bond Length | 1.90 - 2.00 Å |
| O-Ni-N Bite Angle | 88 - 92° |
| N-Ni-N Angle | 175 - 180° (trans) |
| O-Ni-O Angle | 175 - 180° (trans) |
Disclaimer: This table presents illustrative data based on analogous compounds and does not represent experimentally determined values for the specific complex.
The crystal packing of metal complexes of this compound would be influenced by various intermolecular forces, including van der Waals interactions and potentially hydrogen bonding if co-crystallized solvent molecules are present. The presence of the fluorophenyl group could also lead to π-π stacking interactions between adjacent aromatic rings, further stabilizing the crystal lattice. rsc.org
Electronic and Magnetic Properties of Transition Metal Complexes
The electronic and magnetic properties of transition metal complexes are dictated by the d-electron configuration of the metal ion and the ligand field environment.
The electronic spectra of these complexes are expected to show bands corresponding to π-π* transitions within the ligand and d-d transitions centered on the metal ion. researchgate.net The energy of these d-d transitions provides information about the ligand field splitting and the coordination geometry of the complex.
The magnetic properties of the complexes will depend on the number of unpaired electrons in the d-orbitals of the metal. For instance, a square planar Ni(II) (d⁸) complex would be diamagnetic (no unpaired electrons), while an octahedral Co(II) (d⁷) complex would be paramagnetic. researchgate.netdalalinstitute.com The effective magnetic moment (μ_eff) can be experimentally determined and provides insight into the spin state and geometry of the complex.
Illustrative Data Table: Expected Magnetic Properties for Hypothetical Complexes
| Metal Ion | d-electron Configuration | Typical Geometry | Expected Magnetic Moment (μ_eff) in Bohr Magnetons (BM) |
|---|---|---|---|
| Co(II) | d⁷ | Octahedral (high spin) | 4.7 - 5.2 |
| Ni(II) | d⁸ | Square Planar | 0 (Diamagnetic) |
| Cu(II) | d⁹ | Distorted Octahedral/Square Planar | 1.7 - 2.2 |
| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | 0 (Diamagnetic) |
Disclaimer: This table presents illustrative data based on general principles of coordination chemistry and does not represent experimentally determined values for the specific complexes.
Ligand Field Theory and Electronic Structure Calculations for Metal Complexes of this compound
The interaction of this compound with metal ions can be comprehensively understood through the application of Ligand Field Theory (LFT) and sophisticated electronic structure calculations. LFT, an extension of crystal field theory and molecular orbital (MO) theory, provides a framework for describing the electronic structure and bonding in coordination complexes. huntresearchgroup.org.ukhhrc.ac.in This section will delve into the theoretical underpinnings of how this N,O-bidentate ligand influences the electronic properties of a metal center, supported by insights from computational chemistry.
Application of Ligand Field Theory
This compound acts as a chelating ligand, binding to a metal center through the imino nitrogen and the carbonyl oxygen atoms. This chelation forms a stable ring structure with the metal ion. mathabhangacollege.ac.in The electronic environment created by these donor atoms is anisotropic, meaning it is not uniform in all directions, which leads to the splitting of the metal's d-orbitals into different energy levels. libretexts.orghuntresearchgroup.org.uk The magnitude of this splitting, denoted as Δ (or 10Dq), is a critical parameter that dictates the electronic and magnetic properties of the resulting complex. uomustansiriyah.edu.iqfiveable.me
In a hypothetical octahedral complex, where three this compound ligands coordinate to a metal ion (or one ligand and other solvent/ancillary ligands complete the coordination sphere), the five degenerate d-orbitals of the metal would split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg* set (dx²-y², dz²). huntresearchgroup.org.uklibretexts.orgslideshare.net The energy separation between these sets is the ligand field splitting energy (Δo). The strength of the ligand field created by this compound determines the magnitude of Δo. This, in turn, influences whether the complex will be high-spin or low-spin, which depends on the balance between Δo and the electron pairing energy. fiveable.me
The nature of the donor atoms (N and O) and the electronic effects of the substituents on the ligand (the 2-fluorophenyl group and the ethyl ester group) modulate the ligand field strength. The imine nitrogen is generally a softer donor than the carbonyl oxygen. The electron-withdrawing nature of the 2-fluorophenyl group can influence the electron density on the nitrogen donor atom, which can affect the metal-ligand bond strength and the ligand field splitting.
Electronic Structure Calculations and Molecular Orbital (MO) Diagrams
To gain a more quantitative and detailed understanding of the bonding and electronic structure, Density Functional Theory (DFT) is a powerful computational tool. nih.govumn.edu DFT calculations can provide insights into the energies and compositions of the molecular orbitals (MOs) formed from the interaction of the metal's atomic orbitals and the ligand's orbitals.
A qualitative MO diagram for a hypothetical octahedral complex of this compound would illustrate the σ- and π-bonding interactions. The filled σ-orbitals of the nitrogen and oxygen donor atoms combine with the metal's s, p, and eg d-orbitals to form bonding and antibonding MOs. uomustansiriyah.edu.iq The metal's t₂g orbitals can engage in π-interactions with the ligand's π-system. The carbonyl group and the imine double bond of the ligand possess π and π* orbitals. Depending on the relative energies of the metal t₂g orbitals and the ligand π-orbitals, the ligand can act as a π-donor or a π-acceptor. libretexts.org These π-interactions further influence the energy of the t₂g orbitals and consequently the magnitude of Δo. libretexts.org
DFT calculations can quantify these interactions, providing detailed information on the composition of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in many transition metal complexes, the HOMO and LUMO are predominantly metal-d-orbital in character, corresponding to the t₂g and eg* sets in an octahedral field. rsc.org The HOMO-LUMO gap is related to the ligand field splitting energy.
Below are hypothetical tables representing the kind of data that would be obtained from DFT calculations on a first-row transition metal complex of this compound, for instance, a hypothetical [M(L)₃]ⁿ⁺ complex.
Table 1: Hypothetical DFT-Calculated Parameters for an Octahedral Metal Complex with this compound (L)
| Parameter | Calculated Value | Description |
| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, primarily of metal t₂g character. |
| LUMO Energy | -3.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, primarily of metal eg* character. |
| HOMO-LUMO Gap | 2.3 eV | Corresponds to the ligand field splitting energy (Δo). fiveable.me |
| Mulliken Charge on Metal | +1.2 | Indicates significant electron donation from the ligands to the metal center. |
| Metal d-orbital population | d⁶.⁸ | Reflects the covalent nature of the metal-ligand bonds. |
Table 2: Hypothetical Composition of Frontier Molecular Orbitals for an Octahedral Complex
| Molecular Orbital | Energy (eV) | Major Contribution (%) | Character |
| LUMO+1 | -3.2 | Metal d (15%), Ligand π* (85%) | Antibonding (MLCT) |
| LUMO | -3.5 | Metal d (eg) (75%), Ligand σ (25%) | Antibonding (σ) |
| HOMO | -5.8 | Metal d (t₂g) (80%), Ligand π (20%) | Non-bonding/π-antibonding |
| HOMO-1 | -6.1 | Metal d (t₂g) (78%), Ligand π (22%) | Non-bonding/π-antibonding |
| HOMO-2 | -7.5 | Ligand π (90%), Metal d (10%) | Ligand-based |
Note: The data presented in these tables is illustrative and not based on experimentally or computationally verified results for this specific compound. It serves to exemplify the type of information generated by electronic structure calculations.
These calculations can also predict electronic transition energies, which can be correlated with experimental UV-Vis spectra. fiveable.mersc.org The spectra of such complexes are expected to show d-d transitions, which are typically weak, and more intense charge-transfer bands (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). illinois.edu The energies of these transitions provide direct experimental probes of the electronic structure described by LFT and MO theory.
Catalytic Applications of Ethyl 3 2 Fluorophenyl Imino Butanoate and Its Complexes
Organocatalysis Utilizing the Imine Moiety
The imine functionality in ethyl 3-[(2-fluorophenyl)imino]butanoate is a key feature for potential organocatalytic applications. Imines can act as electrophiles when activated by a Brønsted or Lewis acid, or the imine nitrogen can act as a Brønsted base.
In theory, the iminium ion generated from the protonation of the imine nitrogen could participate in various nucleophilic addition reactions. For instance, it could be a substrate in asymmetric transfer hydrogenation reactions when paired with a suitable hydrogen donor and a chiral Brønsted acid. The electrophilicity of the imine carbon makes it susceptible to attack by various nucleophiles, forming the basis for potential C-C and C-X bond-forming reactions.
Homogeneous Catalysis with Metal Complexes Derived from this compound
The nitrogen atom of the imine and the oxygen atom of the ester carbonyl group in This compound present a potential bidentate N,O-chelation site for metal ions. The formation of such metal complexes could unlock a diverse range of homogeneous catalytic activities.
Asymmetric Catalysis in C-C and C-X Bond Formations
Metal complexes derived from ligands similar to This compound are known to catalyze a variety of asymmetric C-C and C-X bond-forming reactions. For instance, palladium complexes of imino-esters have been investigated for asymmetric hydrogenations. While not specifically using the 2-fluorophenyl derivative, these studies demonstrate the potential of this class of ligands. A chiral metal complex of This compound could theoretically be employed in reactions such as:
Asymmetric Aldol Reactions: A Lewis acidic metal center could activate an aldehyde, while the chiral environment dictated by the ligand would control the stereochemical outcome of the nucleophilic attack by an enolate.
Asymmetric Michael Additions: The chiral complex could activate α,β-unsaturated compounds towards conjugate addition of nucleophiles.
Asymmetric Allylic Alkylations: Palladium complexes are particularly well-known for catalyzing these reactions, and a chiral ligand is crucial for achieving high enantioselectivity.
Oxidation and Reduction Catalysis
The redox-active nature of many transition metals means that complexes of This compound could be designed for oxidation and reduction catalysis.
Oxidation: Manganese, iron, or copper complexes could potentially catalyze the oxidation of alcohols or the epoxidation of olefins, using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. The ligand would serve to stabilize the metal center in various oxidation states and could influence the selectivity of the reaction.
Reduction: As mentioned, palladium-catalyzed asymmetric hydrogenation of imines is a well-established field. A palladium or rhodium complex of This compound could be a candidate for the catalytic hydrogenation of various unsaturated functionalities, including other imines, ketones, and alkenes. The electronic properties imparted by the 2-fluorophenyl group could modulate the activity and selectivity of the catalyst.
A summary of potential catalytic applications is presented in the table below:
| Catalytic Reaction | Metal Center | Role of this compound Ligand |
| Asymmetric Hydrogenation | Pd, Rh, Ir | Chiral ligand to induce enantioselectivity |
| Asymmetric Aldol Reaction | Ti, Zn, Cu | Chiral ligand to control stereochemistry |
| Asymmetric Michael Addition | Cu, Ni, Co | Chiral ligand to direct nucleophilic attack |
| Alcohol Oxidation | Mn, Fe, Ru | Stabilize high-valent metal-oxo species |
| Alkene Epoxidation | Mn, Fe, Mo | Modulate reactivity and selectivity of the metal catalyst |
Polymerization Catalysis
Late transition metal complexes, particularly those of nickel and palladium, with α-diimine ligands are renowned catalysts for olefin polymerization. The ligand structure, including the steric bulk and electronic properties of the aryl substituents on the nitrogen atoms, plays a critical role in determining the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure (e.g., branching).
A complex of This compound with a late transition metal could theoretically act as a polymerization catalyst. The fluorine substituent on the phenyl ring would exert a strong electron-withdrawing effect, which could influence the electrophilicity of the metal center and its interaction with the olefin monomer.
Heterogeneous Catalysis and Immobilization Strategies
For practical applications, the immobilization of homogeneous catalysts onto solid supports is highly desirable to facilitate catalyst separation and recycling. This compound or its metal complexes could be heterogenized through several potential strategies:
Covalent Attachment: The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then be covalently linked to a support material functionalized with amine or alcohol groups (e.g., silica (B1680970) gel, polymers).
Adsorption: The polar nature of the molecule might allow for its direct adsorption onto the surface of polar supports like alumina (B75360) or silica.
Encapsulation: The catalyst could be physically entrapped within the pores of a mesoporous material, such as zeolites or metal-organic frameworks (MOFs).
These immobilized catalysts could then be used in continuous flow reactors, offering advantages in terms of process efficiency and catalyst longevity.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is paramount for its optimization and the rational design of improved catalysts. For any of the hypothetical catalytic applications of This compound complexes, a detailed mechanistic investigation would be necessary.
Key aspects to investigate would include:
Structure of the Active Catalyst: Spectroscopic techniques (e.g., NMR, X-ray crystallography) would be essential to characterize the metal complex and identify the catalytically active species.
Kinetics of the Reaction: Kinetic studies would help to determine the rate law and provide insights into the elementary steps of the catalytic cycle.
Role of the Ligand: Investigating the effect of modifying the ligand structure (e.g., changing the substituent on the phenyl ring or modifying the ester group) would elucidate its role in the catalytic process.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the proposed catalytic cycle, calculate the energies of intermediates and transition states, and provide a deeper understanding of the reaction pathway.
Advanced Materials and Supramolecular Chemistry
Incorporation into Polymeric Structures
There is currently no available research literature describing the incorporation of ethyl 3-[(2-fluorophenyl)imino]butanoate into polymeric structures. While the synthesis of polymeric Schiff bases is an established field, with studies on their thermal stability and potential applications, there are no specific examples or data related to this compound. nih.gov
Self-Assembly and Supramolecular Architectures
No studies were found that investigate the self-assembly behavior or the formation of supramolecular architectures involving this compound. The interplay of the fluorophenyl ring, the imine group, and the ester moiety could theoretically lead to specific non-covalent interactions driving self-assembly, but this has not been experimentally verified or reported.
Sensor Development based on Ligand-Substrate Interactions
The development of sensors based on ligand-substrate interactions involving this compound has not been described in the scientific literature. Schiff bases can act as ligands for metal ions and other substrates, and their electronic or optical properties may change upon binding, forming the basis for a sensor. However, no such application has been reported for this specific compound.
Optoelectronic Material Applications
There is no available information on the investigation or application of this compound in optoelectronic materials. The electronic properties endowed by the conjugated system and the fluorine substituent could make it a candidate for such applications, but no research to this effect has been published.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Analogues and Derivatives
The development of novel synthetic methodologies is crucial for expanding the chemical space around ethyl 3-[(2-fluorophenyl)imino]butanoate. Future research will likely focus on creating a diverse library of analogues and derivatives to probe structure-activity relationships and uncover new functionalities.
One promising avenue is the use of mechanochemical synthesis, a solvent-free or low-solvent method that has been successfully applied to other fluorinated imines. mdpi.comnih.gov This approach offers environmental benefits and can sometimes lead to different product selectivities compared to traditional solution-phase synthesis. nih.gov Another area of exploration is the development of one-pot multi-component reactions. nih.gov These reactions, where three or more reactants are combined in a single step, offer a highly efficient route to complex molecules from simple precursors. For instance, a pseudo-three-component reaction involving an aryne, an amine, and a carbonyl compound could be adapted to generate a wide array of substituted iminobutanoates. researchgate.net
Furthermore, catalyst development will be key. Research into novel transition metal catalysts, such as those based on silver or rhodium, could enable milder and more selective imine formation, including the direct oxidative coupling of amines. organic-chemistry.orgrsc.org The application of these advanced synthetic methods would allow for systematic variation of the substituents on the phenyl ring, the ester group, and the butanoate backbone, leading to a rich collection of derivatives for further study.
Table 1: Potential Synthetic Strategies for Analogues of this compound
| Synthetic Strategy | Key Features | Potential Analogues |
| Mechanochemical Grinding | Solvent-free, rapid reaction times. nih.gov | Di- and tri-fluorinated phenylimino butanoates. |
| Multi-component Reactions | High atom economy, combinatorial library synthesis. nih.gov | Analogues with diverse alkyl or aryl ester groups. |
| Transition Metal Catalysis | Mild reaction conditions, high functional group tolerance. organic-chemistry.orgrsc.org | Derivatives from substituted anilines and β-keto esters. |
Deeper Understanding of Structure-Reactivity Relationships
Systematic studies varying the position and number of fluorine substituents on the aromatic ring would provide valuable insight into their effect on the imine's electrophilicity and its susceptibility to nucleophilic attack or hydrolysis. nih.gov Kinetic studies of its reactions, such as reductions to the corresponding amine or participation in cycloaddition reactions, would allow for the quantification of these electronic and steric effects.
Advanced spectroscopic and crystallographic techniques will be indispensable. Single-crystal X-ray diffraction studies on a series of derivatives can elucidate the solid-state packing and the role of non-covalent interactions, such as C–H···F hydrogen bonds, in stabilizing the molecular structure. acs.orgmdpi.com This empirical data, when correlated with reactivity data, will form the basis of a comprehensive understanding of this class of compounds.
Integration into Hybrid Material Systems
The functional groups within this compound make it an attractive candidate for incorporation into hybrid material systems. nih.govnih.goveurekaselect.com Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, can exhibit synergistic properties not found in the individual constituents. eurekaselect.com
Future research could explore the covalent grafting or non-covalent assembly of the imine or its derivatives onto solid supports like silica (B1680970), graphene oxide, or metal-organic frameworks (MOFs). The imine functionality could serve as a responsive linker, where changes in pH could cleave the imine bond, leading to the controlled release of a tethered molecule. masterorganicchemistry.com Alternatively, the entire molecule could be embedded within a polymer matrix to create novel functional polymers with tailored optical or electronic properties. mdpi.com The development of such imine-functionalized materials could open doors to applications in chemical sensing, controlled release systems, or as components in advanced coatings. nih.gov
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of molecules like this compound. The development of advanced computational models will enable the predictive design of new derivatives with desired properties, reducing the need for extensive empirical screening. rsc.org
Density Functional Theory (DFT) calculations can be employed to explore the electronic structure, molecular orbitals, and reaction mechanisms at a quantum level. nih.gov For instance, DFT could be used to model the transition states of reactions involving the imine, providing insights into reaction barriers and predicting the regioselectivity of cycloaddition reactions. nih.gov Hirshfeld surface analysis, a computational technique used to visualize and quantify intermolecular interactions, can be applied to understand the packing of these molecules in the solid state and the influence of the fluorine atom on crystal engineering. nih.govacs.org
As computational power increases, it will become feasible to model more complex systems, such as the interaction of these imines with catalytic surfaces or their behavior within a solvated environment. rsc.org These predictive models will be invaluable for guiding synthetic efforts and for designing molecules with tailored reactivity and physical properties.
Table 2: Illustrative Computational Parameters for Modeling this compound
| Computational Method | Property to be Studied | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties. nih.gov | Prediction of reaction pathways and kinetic barriers. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. | Understanding of electronic transitions. |
| Hirshfeld Surface Analysis | Intermolecular interactions. nih.govacs.org | Role of fluorine in crystal packing. |
| Molecular Dynamics (MD) | Conformational dynamics in solution. | Influence of solvent on molecular shape. |
Expansion of Catalytic Applications to Challenging Transformations
Imines are versatile intermediates in a wide range of organic transformations. mdpi.com A significant future research direction will be to harness the unique electronic properties of this compound and its derivatives as substrates or ligands in catalysis.
The electron-withdrawing nature of the 2-fluorophenyl group could make the imine carbon more electrophilic, potentially enhancing its reactivity in reactions like nucleophilic additions or as a dienophile in Diels-Alder reactions. masterorganicchemistry.com Researchers may explore its use in asymmetric catalysis, where the imine is converted into a chiral amine, a valuable building block in medicinal chemistry.
Furthermore, the imine itself can act as a ligand for transition metals. The development of novel catalysts based on fluorinated imine ligands could lead to new catalytic systems with enhanced stability or selectivity. There is also potential for the development of catalytic reactions where the imine is formed in situ from an amine and a β-keto ester and then participates in a subsequent transformation, streamlining complex synthetic sequences. rsc.org The exploration of its utility in challenging transformations, such as C-H activation or photoredox catalysis, represents a frontier in the application of this class of compounds. nih.gov
Q & A
Basic: What are the established synthetic routes for ethyl 3-[(2-fluorophenyl)imino]butanoate, and how can reaction progress be effectively monitored?
Answer:
The synthesis typically involves condensation of ethyl 3-oxobutanoate derivatives with 2-fluoroaniline under acidic or catalytic conditions. For example, analogous imino esters are synthesized via nucleophilic addition of amines to α-keto esters, followed by dehydration . Reaction progress can be monitored using TLC (e.g., 10% ethyl acetate in hexanes, Rf ≈ 0.57) and LCMS to quantify conversion rates (e.g., ~95% conversion observed via LCMS at 300 nm) .
Basic: What purification techniques are recommended for isolating this compound with high enantiomeric excess?
Answer:
Silica gel column chromatography with gradient elution (e.g., 2.5% EtOAc/hexanes) is effective for isolating imino esters, achieving yields >60% . For enantiomeric purity, chiral HPLC or asymmetric catalytic methods (e.g., using Rh or Pd catalysts) may be employed, though specific protocols for this compound require further optimization.
Advanced: How can spectroscopic data (e.g., NMR, IR) be interpreted to confirm the imine configuration in this compound?
Answer:
- IR Spectroscopy: The imine (C=N) stretch typically appears near 1640–1680 cm<sup>−1</sup>, while conjugated carbonyl (C=O) stretches are observed at ~1730 cm<sup>−1</sup> .
- <sup>1</sup>H NMR: The imine proton (N=CH) resonates as a singlet near δ 8.2–8.5 ppm, with coupling patterns from the 2-fluorophenyl group (e.g., meta-fluorine splitting) .
- <sup>19</sup>F NMR: A single peak near δ -115 ppm confirms the fluorine substituent’s position .
Advanced: What strategies resolve contradictions in reported yields for the catalytic hydrogenation of intermediates in this compound synthesis?
Answer:
Yield discrepancies often arise from variations in catalyst loading (e.g., Pd/C vs. Raney Ni), solvent polarity, or substrate purity. Systematic optimization should include:
- Catalyst Screening: Test Pd, Pt, or Ni catalysts under H2 (1–3 atm).
- Solvent Effects: Polar aprotic solvents (e.g., THF) may enhance hydrogenation efficiency.
- Analytical Validation: Use LCMS to confirm intermediate stability and byproduct formation .
Advanced: How does the electron-withdrawing fluorine substituent influence the reactivity of the imine group in this compound?
Answer:
The 2-fluoro group increases the electrophilicity of the imine via inductive effects, enhancing susceptibility to nucleophilic attack (e.g., in cycloadditions or hydride reductions). Computational studies (DFT) predict a ~15% increase in imine LUMO energy compared to non-fluorinated analogs, facilitating reactions with soft nucleophiles like Grignard reagents .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Waste Disposal: Segregate halogenated waste for specialized treatment .
Advanced: What computational methods are suitable for predicting the tautomeric equilibrium of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model keto-enol tautomerism. Key parameters include:
- Energy Difference: Compare optimized geometries of keto (C=O) and enol (C–O–H) forms.
- Solvent Effects: Include PCM models for solvent polarity (e.g., ethanol vs. hexane) .
Basic: How can the stability of this compound be assessed under varying storage conditions?
Answer:
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures.
- Light Sensitivity: Store in amber vials at -20°C; monitor via HPLC for degradation products (e.g., hydrolysis to ethyl 3-oxobutanoate) .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C12H13FNO2 | Calculated |
| Boiling Point | ~290°C (estimated) | |
| logP (Partition Coeff.) | 2.8 (Predicted, ChemAxon) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
